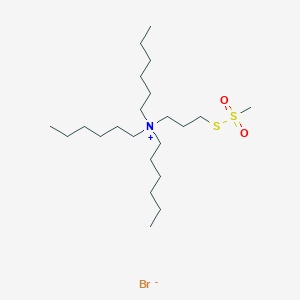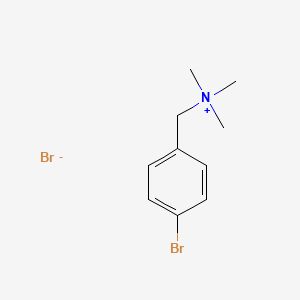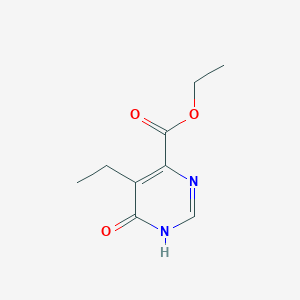
1,3,4,5-Tetrahydroxyhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetrahydroxyhexan-2-one is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of four hydroxyl groups attached to a six-carbon chain, with a ketone functional group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetrahydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of hexitols, such as sorbitol or mannitol, using specific oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired carbon position.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the catalytic hydrogenation of hexoses, followed by selective oxidation, can yield the desired compound. The use of catalysts such as palladium or platinum on carbon supports is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,4,5-Tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce hexaric acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hexitols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Hexaric acids.
Reduction: Hexitols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetrahydroxyhexan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 1,3,4,5-Tetrahydroxyhexan-2-one involves its interaction with various molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The ketone group can participate in redox reactions, altering the compound’s chemical properties and interactions.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrahydroxybenzene
- 1,2,3,5-Tetrahydroxybenzene
- 1,2,4,5-Tetrahydroxybenzene
Comparison: 1,3,4,5-Tetrahydroxyhexan-2-one is unique due to its aliphatic chain structure, whereas the similar compounds listed above are aromatic. This difference in structure leads to distinct chemical properties and reactivity. The aliphatic nature of this compound makes it more flexible and suitable for various synthetic applications compared to the rigid aromatic structures of the tetrahydroxybenzenes.
Eigenschaften
IUPAC Name |
1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)








